N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains a cyclohexene ring, an ethyl group, a methyl group, and a tetrahydrobenzo[d]imidazole ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the tetrahydrobenzo[d]imidazole ring and the carboxamide group would contribute to the compound’s polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the cyclohexene ring, the tetrahydrobenzo[d]imidazole ring, and the carboxamide group. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions. The tetrahydrobenzo[d]imidazole ring and the carboxamide group could participate in a variety of reactions involving nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make it a relatively high molecular weight compound. Its solubility would depend on the balance between its polar (carboxamide) and nonpolar (cyclohexene) parts .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound is involved in the synthesis and reactions of imidazo and related heterocyclic compounds. For instance, the interaction of 5-diazomidazole-4-carboxamide with reactive methylenic substrates leads to the formation of imidazolyl-hydrazones, which cyclize to yield imidazo[5,1-c][1,2,4]triazines under acidic or basic conditions. This process demonstrates its utility in creating a diverse range of heterocyclic compounds with potential biological activities (G. Baig & M. Stevens, 1981).
Antihypertensive Applications
In pharmacological research, derivatives of N-(biphenylylmethyl)imidazoles, which share a structural resemblance to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, have been developed as potent, orally active angiotensin II receptor antagonists. These compounds demonstrate significant antihypertensive effects, highlighting their potential in treating hypertension (D. Carini et al., 1991).
Antitumor Activity
The compound's derivatives have been explored for their antitumor properties, particularly in the synthesis of imidazotetrazines with broad-spectrum antitumor activity. Research into 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones has shown curative activity against certain leukemia types, suggesting its potential as a prodrug in cancer therapy (M. Stevens et al., 1984).
Exploring Mechanisms of Action
Further investigations into imidazotetrazinones and related bicyclic heterocycles have been conducted to probe the mode of action of antitumor drugs like temozolomide. This research is crucial for understanding the molecular basis of drug activity and designing more effective cancer treatments (A. Clark et al., 1995).
Medicinal Chemistry Strategies
Modifications of imidazo[1,2-a]pyrimidine structures have been employed to reduce metabolism mediated by aldehyde oxidase (AO), showcasing the compound's role in enhancing the pharmacokinetic profiles of drug candidates aimed at prostate cancer treatment (A. Linton et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-12-19-15-8-7-14(11-16(15)20-12)17(21)18-10-9-13-5-3-2-4-6-13/h5,14H,2-4,6-11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXYQQTFBXJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.